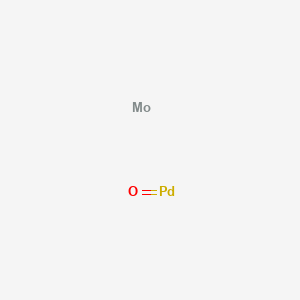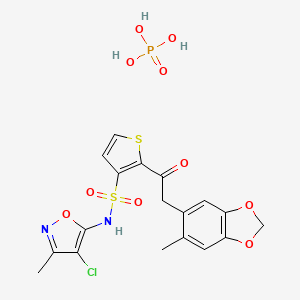
Molybdenum--oxopalladium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum–oxopalladium (1/1) is a complex compound that combines the unique properties of molybdenum and palladium. Molybdenum is a transition metal known for its high melting point and strength, while palladium is renowned for its catalytic properties. The combination of these two metals in a single compound results in a material with unique chemical and physical properties, making it of significant interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum–oxopalladium (1/1) typically involves the reaction of molybdenum and palladium precursors under controlled conditions. One common method is the co-precipitation technique, where solutions of molybdenum and palladium salts are mixed, followed by the addition of a precipitating agent to form the desired compound. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the formation of a pure product.
Industrial Production Methods
In industrial settings, the production of molybdenum–oxopalladium (1/1) may involve more scalable techniques such as hydrothermal synthesis or sol-gel methods. These methods allow for the production of larger quantities of the compound with consistent quality. The choice of method depends on factors such as cost, scalability, and the desired properties of the final product.
化学反应分析
Types of Reactions
Molybdenum–oxopalladium (1/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic and structural properties of the compound.
Common Reagents and Conditions
Oxidation Reactions: Molybdenum–oxopalladium (1/1) can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen. These reactions typically occur under mild conditions and result in the formation of higher oxidation state compounds.
Reduction Reactions: Reduction of molybdenum–oxopalladium (1/1) can be achieved using reducing agents like sodium borohydride or hydrogen gas. These reactions often require elevated temperatures and pressures.
Substitution Reactions: The compound can undergo substitution reactions where ligands attached to the metal centers are replaced by other ligands. These reactions are usually carried out in solution and may require the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides of molybdenum and palladium, while reduction reactions may yield lower oxidation state compounds or elemental metals.
科学研究应用
Molybdenum–oxopalladium (1/1) has a wide range of applications in scientific research due to its unique properties:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions. Its catalytic properties are particularly valuable in the development of new synthetic methodologies.
Biology: In biological research, molybdenum–oxopalladium (1/1) is studied for its potential as an enzyme mimic. Its ability to catalyze reactions similar to those carried out by natural enzymes makes it a valuable tool in biochemical studies.
Medicine: The compound is being investigated for its potential use in medical applications, such as drug delivery and imaging. Its unique properties may allow for targeted delivery of therapeutic agents or enhanced imaging contrast.
Industry: In industrial applications, molybdenum–oxopalladium (1/1) is used in the production of advanced materials, such as high-performance alloys and coatings. Its catalytic properties are also exploited in various industrial processes, including petrochemical refining and environmental remediation.
作用机制
The mechanism by which molybdenum–oxopalladium (1/1) exerts its effects is complex and involves multiple pathways:
Catalytic Activity: The compound’s catalytic activity is primarily due to the presence of palladium, which facilitates various chemical transformations. The molybdenum component enhances the stability and reactivity of the catalyst.
Molecular Targets: In biological systems, molybdenum–oxopalladium (1/1) may interact with specific enzymes or proteins, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways.
Pathways Involved: The compound may influence multiple pathways, including redox reactions, electron transfer processes, and ligand exchange mechanisms. These pathways are critical for its catalytic and biological activities.
相似化合物的比较
Molybdenum–oxopalladium (1/1) can be compared with other similar compounds to highlight its uniqueness:
Molybdenum–oxo complexes: These compounds, such as molybdenum trioxide, share some similarities with molybdenum–oxopalladium (1/1) in terms of their oxidation states and reactivity. the presence of palladium in molybdenum–oxopalladium (1/1) imparts additional catalytic properties.
Palladium complexes: Palladium-based compounds, such as palladium chloride, are well-known for their catalytic activity. Molybdenum–oxopalladium (1/1) combines the catalytic properties of palladium with the stability and reactivity of molybdenum, resulting in a unique compound with enhanced performance.
Other bimetallic complexes: Compounds containing other metal combinations, such as platinum–ruthenium or nickel–cobalt, also exhibit unique properties. molybdenum–oxopalladium (1/1) stands out due to its specific combination of catalytic activity, stability, and versatility.
属性
CAS 编号 |
350609-10-8 |
|---|---|
分子式 |
MoOPd |
分子量 |
218.37 g/mol |
IUPAC 名称 |
molybdenum;oxopalladium |
InChI |
InChI=1S/Mo.O.Pd |
InChI 键 |
CPYWBKOWXSHLLU-UHFFFAOYSA-N |
规范 SMILES |
O=[Pd].[Mo] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)-2,2-dimethylpropanamide](/img/structure/B14259906.png)
![8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene](/img/structure/B14259911.png)


![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)





